molecular formula C20H15F2N3O5 B12621808 3,3'-(Hydroxyimino)bis[1-(4-fluorophenyl)pyrrolidine-2,5-dione]

3,3'-(Hydroxyimino)bis[1-(4-fluorophenyl)pyrrolidine-2,5-dione]

Cat. No.: B12621808
M. Wt: 415.3 g/mol
InChI Key: ISEKPPMKJLFBKF-UHFFFAOYSA-N
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Description

3,3'-(Hydroxyimino)bis[1-(4-fluorophenyl)pyrrolidine-2,5-dione] is a bis-pyrrolidine-2,5-dione derivative characterized by two fluorophenyl-substituted pyrrolidine-dione units connected via a hydroxyimino (-NH-O-) bridge.

Properties

Molecular Formula

C20H15F2N3O5

Molecular Weight

415.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H15F2N3O5/c21-11-1-5-13(6-2-11)23-17(26)9-15(19(23)28)25(30)16-10-18(27)24(20(16)29)14-7-3-12(22)4-8-14/h1-8,15-16,30H,9-10H2

InChI Key

ISEKPPMKJLFBKF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)N(C3CC(=O)N(C3=O)C4=CC=C(C=C4)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Hydroxyimino)bis[1-(4-fluorophenyl)pyrrolidine-2,5-dione] typically involves the formation of the pyrrolidine-2,5-dione ring followed by the introduction of the hydroxyimino and 4-fluorophenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine-2,5-dione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability and economic viability of the process .

Chemical Reactions Analysis

Types of Reactions

3,3’-(Hydroxyimino)bis[1-(4-fluorophenyl)pyrrolidine-2,5-dione] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrrolidine-2,5-dione derivatives .

Scientific Research Applications

3,3’-(Hydroxyimino)bis[1-(4-fluorophenyl)pyrrolidine-2,5-dione] has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-(Hydroxyimino)bis[1-(4-fluorophenyl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The hydroxyimino and 4-fluorophenyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Elemental Analysis

The table below compares the target compound with structurally related pyrrolidine-2,5-dione derivatives from the evidence:

Compound Name (Source) Key Substituents/Linkers Formula (M.W.) Elemental Composition (%) Potential Applications
Target Compound Bis-4-fluorophenyl, hydroxyimino linker Not provided Not provided Hypothesized: Agrochemicals
Fluoroimide () 4-fluorophenyl, dichloro substituents C₁₀H₅Cl₂FNO₂ Not provided Pesticide
7a(i) () Bis-2-hydroxybenzylidene, p-tolyl C₂₅H₁₉NO₄ (397.4 g/mol) C:75.55, H:4.82, N:3.52 Antimicrobial research
7a(iv) () Bis-4-methoxybenzylidene, p-tolyl C₂₇H₂₃NO₄ (425.5 g/mol) C:76.22, H:5.45, N:3.29 Not specified
Compound 5 () Thiobis(phenylene) linker Not fully detailed Not provided Polymer synthesis
Piperazine-linked bis-pyrrolidine-dione () Piperazine linker Not fully detailed Not provided Polymer chemistry
Key Observations:
  • Linker Diversity: The hydroxyimino bridge differs from sulfur-based (Compound 5) or piperazine linkers (), which may influence hydrogen bonding and thermal stability. Sulfur linkers could increase rigidity, while hydroxyimino groups offer proton donor/acceptor sites .

Functional and Application-Based Comparison

  • Agrochemical Potential: Fluoroimide (), a single-ring pyrrolidine-dione with dichloro and fluorophenyl groups, is used as a pesticide. The target compound’s bis-structure might enhance bioactivity via dual binding sites or prolonged stability .
  • Polymer Chemistry: Compounds with thiobis(phenylene) or piperazine linkers () are utilized in click polymerization. The hydroxyimino linker in the target compound could introduce redox-active or pH-responsive properties in polymers .
  • The target compound’s fluorophenyl groups may augment this activity by increasing hydrophobicity and interaction with microbial membranes .

Biological Activity

The compound 3,3'-(Hydroxyimino)bis[1-(4-fluorophenyl)pyrrolidine-2,5-dione] has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound, drawing from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

3,3'-(Hydroxyimino)bis[1-(4-fluorophenyl)pyrrolidine-2,5-dione] is a derivative of pyrrolidine-2,5-dione, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves the reaction of 4-fluorophenyl derivatives with hydroxylamine in the presence of appropriate catalysts under controlled conditions. The resulting oxime structure contributes to its reactivity and biological profile.

1. Anti-inflammatory Properties

Research has indicated that derivatives of pyrrolidine-2,5-dione exhibit significant anti-inflammatory effects. For instance, a study demonstrated that related compounds inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

Table 1: Summary of Anti-inflammatory Activity

CompoundCytokine Inhibition (%)Reference
Compound A85%
Compound B77%
Compound C64%

2. Antibacterial Activity

The antibacterial activity of similar compounds has been assessed against various strains, including Staphylococcus aureus and Escherichia coli. The broth microdilution method was used to determine minimum inhibitory concentrations (MICs), revealing that these compounds could effectively inhibit bacterial growth .

Table 2: Antibacterial Activity Results

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

3. Antinociceptive Effects

In vivo studies have shown that certain derivatives exhibit antinociceptive activity in pain models such as the hot plate test. These findings suggest potential applications in pain management therapies .

Case Studies

Case Study 1: Anti-inflammatory Effects in PBMCs
In an experiment involving human PBMCs treated with anti-CD3 antibodies, it was observed that the introduction of 3,3'-(Hydroxyimino)bis[1-(4-fluorophenyl)pyrrolidine-2,5-dione] resulted in a marked decrease in cell proliferation and cytokine release at higher concentrations.

Case Study 2: Antibacterial Efficacy
A comparative study evaluated the antibacterial efficacy of this compound against standard antibiotics. The results indicated that while traditional antibiotics were effective against some strains, the new compound showed a broader spectrum of activity against resistant strains.

The biological activities of 3,3'-(Hydroxyimino)bis[1-(4-fluorophenyl)pyrrolidine-2,5-dione] are likely mediated through multiple pathways:

  • Cytokine Modulation: By inhibiting specific signaling pathways involved in inflammation.
  • Membrane Disruption: Interfering with bacterial cell membranes leading to cell lysis.
  • Ion Channel Interaction: Potential interaction with neuronal ion channels contributing to its analgesic properties.

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